An In-depth Technical Guide to Pyridazine-4-carboxamide: Core Properties and Applications
An In-depth Technical Guide to Pyridazine-4-carboxamide: Core Properties and Applications
Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of pyridazine-4-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical characteristics, spectroscopic profile, and chemical reactivity of this important heterocyclic compound. By synthesizing technical data with practical insights, this guide aims to serve as an authoritative resource for leveraging pyridazine-4-carboxamide as a versatile building block in medicinal and agrochemical research.
Molecular Identity and Physicochemical Properties
Pyridazine-4-carboxamide is a nitrogen-containing heterocyclic compound that has garnered significant interest as a versatile precursor for the synthesis of more complex molecules with potential biological activities.[1] Its structure, featuring a pyridazine ring coupled with a carboxamide functional group, provides a unique electronic and steric profile that is advantageous in the design of novel therapeutic and agrochemical agents.[1][2]
Chemical Identity
-
IUPAC Name: pyridazine-4-carboxamide[3]
-
CAS Number: 88511-47-1[3]
-
Molecular Formula: C₅H₅N₃O[3]
-
Molecular Weight: 123.11 g/mol [3]
-
Canonical SMILES: C1=CN=NC=C1C(=O)N[3]
-
InChI Key: GEBGCSXVYUDDPU-UHFFFAOYSA-N[3]
Diagram 1.0: 2D and 3D Structures of Pyridazine-4-carboxamide
Caption: 2D and 3D representations of the Pyridazine-4-carboxamide molecule.
Physicochemical Data Summary
The physicochemical properties of pyridazine-4-carboxamide and its parent carboxylic acid are crucial for predicting its behavior in various chemical and biological systems. These properties influence solubility, membrane permeability, and formulation characteristics.
| Property | Value (Pyridazine-4-carboxamide) | Value (Pyridazine-4-carboxylic acid) | Reference(s) |
| Molecular Formula | C₅H₅N₃O | C₅H₄N₂O₂ | [3][4] |
| Molecular Weight | 123.11 g/mol | 124.10 g/mol | [3][4] |
| Melting Point | Not available | 244.2 °C (dec.) | [2] |
| Boiling Point (Predicted) | Not available | 404.2 ± 18.0 °C | [2] |
| Topological Polar Surface Area | 68.9 Ų | 63.1 Ų | [3][4] |
| XLogP3 (Predicted) | -1.0 | -0.3 | [3][4] |
| Appearance | Not available | White to almost white crystalline powder | [2] |
Note: Experimental data for pyridazine-4-carboxamide is limited in public databases. Data for the closely related pyridazine-4-carboxylic acid is provided for comparative insight.
Spectroscopic and Crystallographic Profile
Spectroscopic and crystallographic methods are indispensable for the structural elucidation and characterization of pyridazine-4-carboxamide.[1]
1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure.[5][6]
-
¹H NMR: The protons on the pyridazine ring are expected to resonate in the downfield region (typically δ 7.0–9.5 ppm) due to the deshielding effect of the aromatic heterocycle. The amide protons (-CONH₂) will likely appear as a broad signal, with a chemical shift that is dependent on solvent and concentration.[1]
-
¹³C NMR: The carbon atoms of the pyridazine ring and the carbonyl carbon of the carboxamide group will show distinct signals.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the pyridazine ring.[1][6]
1.3.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the vibrational modes of the functional groups present in the molecule.[7]
-
Pyridazine Ring Vibrations: Characteristic C-H stretching vibrations are expected above 3000 cm⁻¹.[1]
-
Carboxamide Group Vibrations: The C=O stretching of the amide will appear as a strong band, typically in the region of 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amide will be visible as one or two bands in the 3200-3400 cm⁻¹ region.
1.3.3 Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: A prominent molecular ion peak (M+) corresponding to the molecular weight of pyridazine-4-carboxamide would be expected.
-
Fragmentation Pathways: Common fragmentation would likely involve the loss of the amide group (•CONH₂) leading to a pyridazinyl cation, or cleavage of the pyridazine ring itself with the loss of N₂ or HCN.[1]
1.3.4 Crystallographic Data Single-crystal X-ray diffraction provides precise information on the three-dimensional structure. While specific data for pyridazine-4-carboxamide is not readily available, studies on analogous pyrazine-carboxamides reveal key structural features.[8][9] The molecule is expected to be largely planar, with the carboxamide group being nearly coplanar with the pyridazine ring.[8] The crystal packing would be dominated by intermolecular hydrogen bonds, with the amide group acting as both a hydrogen bond donor (N-H) and acceptor (C=O), and the pyridazine nitrogens acting as acceptors.[8][9]
Synthesis and Chemical Reactivity
The synthesis of the pyridazine core and its derivatives has evolved to include a variety of methodologies, allowing for controlled and efficient production.[10]
Synthetic Strategies
A foundational approach to constructing the pyridazine ring involves the cyclization of a 1,4-dicarbonyl compound with a hydrazine derivative.[11] More advanced strategies offer greater control and diversity.
-
Condensation Reactions: This is a classic method for forming the pyridazine core.
-
[4+2] Cycloaddition: A green, one-pot procedure involving the [4+2] cycloaddition of singlet oxygen with a glycosyl furan, followed by reduction and cyclization with hydrazine, has been developed to produce pyridazine C-nucleosides.[12]
-
Skeletal Editing: A novel approach allows for the direct conversion of pyridines to pyridazines by a C-to-N atom replacement, bridging a significant gap in synthetic accessibility.[10]
-
Regioselective Functionalization: Directed ortho-metalation is an effective strategy for introducing substituents at specific positions on the pyridazine ring. For N-substituted pyridazine-4-carboxamides, the choice of a sterically bulky group on the amide nitrogen can direct lithiation exclusively to the 5-position.[1]
Diagram 2.1: General Synthetic Workflow for Pyridazines
Caption: A generalized workflow for the synthesis of the pyridazine core.
Applications in Research and Development
The pyridazine scaffold is a privileged structure in medicinal chemistry and agrochemical research due to its wide range of biological activities.[13]
Role as a Versatile Synthetic Intermediate
Pyridazine-4-carboxamide serves as a key building block for creating more complex, biologically active molecules.[1][2] Its functional groups—the reactive pyridazine ring and the modifiable carboxamide—allow for diverse chemical transformations, facilitating the development of novel compounds.[2][14]
Pharmacological and Biological Potential
Derivatives of pyridazine exhibit a broad spectrum of pharmacological activities.[15] This makes the pyridazine-4-carboxamide core an attractive starting point for drug discovery programs.
-
Anticancer Activity: Pyridazine-containing compounds have shown significant promise as anticancer agents, with some derivatives entering clinical trials.[1]
-
Antimicrobial and Antifungal Activity: The pyridazine nucleus is a component of compounds with demonstrated antibacterial and antifungal properties.[16][15]
-
Analgesic and Anti-inflammatory Effects: Certain pyridazinone derivatives are marketed as analgesic and anti-inflammatory drugs.[16]
-
Cardiovascular and Antihypertensive Properties: Various pyridazine derivatives have been investigated for their effects on the cardiovascular system, including antiplatelet and antihypertensive activities.
-
Other Activities: The pyridazine scaffold is also found in compounds with antitubercular, anticonvulsant, and herbicidal activities.
Diagram 3.1: Role of Pyridazine Core in Drug Discovery ```dot digraph "Drug_Discovery_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: A standard workflow for the characterization of a synthesized compound.
Conclusion
Pyridazine-4-carboxamide represents a molecule of significant value to the scientific community, particularly in the fields of drug discovery and agrochemical development. Its unique physicochemical properties, combined with a versatile reactivity profile, make it an ideal scaffold for the synthesis of novel compounds with a wide array of biological activities. This guide has provided a foundational understanding of its core properties, synthetic routes, and potential applications, intended to empower researchers to explore the full potential of this promising heterocyclic building block.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyridazine-4-carboxylic acid [myskinrecipes.com]
- 3. Pyridazine-4-carboxamide | C5H5N3O | CID 10920505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide1 | Semantic Scholar [semanticscholar.org]
- 9. Crystal structures of N-(pyridin-2-ylmeth-yl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmeth-yl)pyrazine-2-carboxamide. [sonar.rero.ch]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. iglobaljournal.com [iglobaljournal.com]
- 12. A One-Pot Approach to Novel Pyridazine C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. mdpi.com [mdpi.com]
- 15. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sarpublication.com [sarpublication.com]
